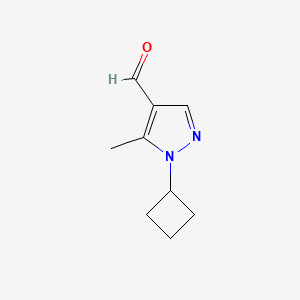

1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-cyclobutyl-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-8(6-12)5-10-11(7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZXAQUDBMQBKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

The following technical guide details the chemical properties, synthetic utility, and handling of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde .

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1545675-69-1) is a critical heterocyclic building block used primarily in the discovery of kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. It functions as a "lynchpin intermediate," offering a reactive electrophilic handle (C4-aldehyde) on a scaffold designed for specific hydrophobic pocket occupancy.

The cyclobutyl moiety distinguishes this molecule from its isopropyl or cyclopropyl analogs by providing a unique balance of steric bulk and lipophilicity (

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-cyclobutyl-5-methylpyrazole-4-carbaldehyde |

| CAS Number | 1545675-69-1 |

| Molecular Formula | |

| Molecular Weight | 164.20 g/mol |

| Appearance | Pale yellow to off-white low-melting solid or viscous oil |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | 1.8 – 2.2 |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors |

| Topological Polar Surface Area | 30.7 Ų |

Structural Analysis[8]

-

Electrophilic Center (C4-CHO): The aldehyde carbon is highly activated for nucleophilic attack due to the electron-deficient nature of the pyrazole ring (a

-excessive heteroaromatic system that becomes electron-withdrawing at C4 when formylated). -

Steric Shielding (C5-Me): The methyl group at position 5 provides steric protection to the N1-cyclobutyl group, preventing enzymatic N-dealkylation. However, it also imposes steric hindrance on reactions occurring at the aldehyde face, often requiring elevated temperatures for condensation reactions compared to the des-methyl analog.

-

Lipophilic Handle (N1-Cyclobutyl): The cyclobutyl ring adopts a "puckered" conformation, creating a distinct hydrophobic volume (approx 68 ų) compared to cyclopropyl (planar-ish) or isopropyl (rotatable).

Synthetic Pathways & Causality

The synthesis of this scaffold typically follows a Vilsmeier-Haack formylation strategy.[1][2] This route is preferred over direct oxidation of the alcohol because it introduces the carbon and oxygen simultaneously onto the nucleophilic pyrazole core.

Protocol: Vilsmeier-Haack Formylation

Objective: Install the formyl group at the C4 position of 1-cyclobutyl-5-methylpyrazole.

Reagents:

-

Precursor: 1-cyclobutyl-5-methyl-1H-pyrazole (1.0 eq)

-

Reagent: Phosphoryl chloride (

, 1.2 eq) -

Solvent/Reagent: Dimethylformamide (DMF, 5.0 eq - excess acts as solvent)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried flask under

, cool anhydrous DMF to 0°C. Add -

Substrate Addition: Dissolve 1-cyclobutyl-5-methylpyrazole in a minimum volume of DMF and add to the mixture at 0°C.

-

Heating Phase: Warm the reaction to 80–90°C for 3–5 hours. Causality: The pyrazole ring is moderately nucleophilic; heat is required to drive the electrophilic aromatic substitution (EAS) at the C4 position.

-

Hydrolysis: Cool to RT and pour the mixture onto crushed ice/sodium acetate solution. Stir for 1 hour. Causality: Basic hydrolysis is necessary to convert the iminium salt intermediate into the free aldehyde.

-

Isolation: Extract with Ethyl Acetate (

), wash with brine, dry over

Visualization: Synthetic Logic

Figure 1: Synthetic route emphasizing the construction of the pyrazole core followed by C4-functionalization.

Chemical Reactivity Profile

This molecule is a versatile "divergent intermediate." The aldehyde group serves as the branch point for three major medicinal chemistry transformations.

A. Reductive Amination (Primary Application)

Used to link the pyrazole core to amine-bearing scaffolds (e.g., piperazines, morpholines).

-

Conditions:

, -

Mechanism: Formation of an iminium ion followed by irreversible hydride delivery.

-

Note: The C5-methyl group may retard imine formation with bulky amines. In such cases,

is recommended as a Lewis acid catalyst/dehydrating agent.

B. Oxidation to Carboxylic Acid

Accesses the acid chloride or amide derivatives (common in agrochemistry).

-

Conditions:

, -

Selectivity: This method avoids chlorinating the pyrazole ring, which can occur with harsher oxidants like

.

C. Knoevenagel Condensation

Used to extend the conjugation for fluorophores or Michael acceptors.

-

Conditions: Malononitrile, Piperidine (cat.), Ethanol, Reflux.

-

Outcome: Yields vinyl nitriles, often used as covalent warheads in drug design.

Visualization: Reactivity Network

Figure 2: Divergent reactivity profile of the C4-aldehyde handle.

Handling, Stability & Safety

Storage Protocols

-

Oxidation Sensitivity: Aldehydes are prone to autoxidation to the carboxylic acid upon prolonged exposure to air.

-

Protocol: Store under Argon/Nitrogen atmosphere at -20°C.

-

-

Shelf-Life: >12 months if stored properly. If the solid turns white/crusty, check

-NMR for the disappearance of the aldehyde peak (~9.8 ppm) and appearance of broad -COOH (10-12 ppm).

Safety Hazards (GHS Classification)

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

Handling: Use in a fume hood. The Vilsmeier synthesis releases

gas; scrubbers are required.

Self-Validating Analytical Criteria

To ensure the integrity of the material before use in high-value steps, verify against these criteria:

-

-NMR (CDCl

- 9.85 ppm (s, 1H, CHO ) – Must be sharp singlet.

- 7.80–7.90 ppm (s, 1H, Py-H3 ) – Diagnostic for 4-substitution.

- 4.60–4.80 ppm (m, 1H, N-CH of cyclobutyl) – Multiplet.

-

2.50 ppm (s, 3H, Py-CH

-

1.80–2.40 ppm (m, 6H, Cyclobutyl-CH

-

LC-MS:

-

Target Mass:

. -

Purity: UV (254 nm) > 95%.

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 83872455, 1-cyclobutylpyrazole-4-carbaldehyde. (Analogous structure reference). Retrieved from [Link]

-

K. Ajay Kumar, et al. (2013) . Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications. International Journal of PharmTech Research. (General Vilsmeier-Haack protocols on pyrazoles). Retrieved from [Link]

-

M. A. Metwally, et al. (2012) . Vilsmeier-Haack reagent in the synthesis of heterocyclic compounds. Journal of Saudi Chemical Society. (Mechanistic grounding for formylation). Retrieved from [Link]

Sources

Technical Deep Dive: Synthetic Architectures of Cyclobutyl-Substituted Pyrazoles

Executive Summary

The cyclobutyl moiety has emerged as a high-value bioisostere in modern medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and defined steric bulk compared to its cyclopropyl and isopropyl counterparts.[1] When fused with the privileged pyrazole scaffold—ubiquitous in kinase inhibitors (e.g., JAK, BTK)—the resulting 1-cyclobutyl-1H-pyrazoles often exhibit superior pharmacokinetic profiles.

This technical guide provides a rigorous analysis of the synthetic routes to these intermediates. It challenges the conventional reliance on direct alkylation, advocating instead for de novo ring construction strategies to overcome the inherent reactivity limitations of cyclobutyl electrophiles.

Structural Activity Relationship (SAR) & Physicochemical Rationale

Before designing the synthesis, one must understand the why. The cyclobutyl group is not merely a "spacer"; it is a metabolic shield.

The "Pucker" Effect and Metabolic Stability

Unlike the planar cyclopropyl ring or the freely rotating isopropyl group, the cyclobutyl ring exists in a "puckered" conformation (bond angles ~88°).[1] This structural constraint has two critical effects:

-

Metabolic Blocking: It sterically hinders Cytochrome P450 (CYP) oxidation at the

-carbon, a common clearance liability for N-isopropyl pyrazoles.[1] -

Lipophilicity Modulation: It increases lipophilicity (

) moderately without the high molecular weight penalty of larger alkyl chains, improving membrane permeability.[1]

Table 1: Physicochemical Comparison of N-Substituents on Pyrazole

| Substituent | Bond Angle / Geometry | Metabolic Liability (CYP) | Steric Bulk (A-Value) | Synthetic Risk |

| Isopropyl | Tetrahedral / Rotational | High ( | Moderate | Low |

| Cyclopropyl | 60° / Planar (rigid) | Low (Ring opening possible) | Low | Moderate |

| Cyclobutyl | ~88° / Puckered | Very Low (Steric shielding) | High | High (Elimination) |

Strategic Retrosynthesis: The Alkylation Trap

A common pitfall for process chemists is attempting to install the cyclobutyl group last.

Route A: Direct N-Alkylation (The "Trap")

Reacting a pre-formed pyrazole with cyclobutyl bromide/iodide is mechanistically flawed for scale-up.[1]

-

Mechanism:

substitution. -

The Problem: The cyclobutyl ring possesses significant ring strain (~26 kcal/mol).[1] The transition state for

is sterically crowded. Under the basic conditions required to deprotonate the pyrazole (e.g., NaH, -

Outcome: Low yields (<40%), inseparable mixtures, and waste of advanced intermediates.

Route B: De Novo Cyclization (The "Gold Standard")

The robust alternative is to install the cyclobutyl group on the hydrazine before forming the pyrazole ring.[1]

-

Mechanism: Condensation of cyclobutylhydrazine with 1,3-dielectrophiles.[1]

-

Advantage: Eliminates competition between substitution and elimination.

-

Challenge: Regiocontrol (N1 vs N2) if the 1,3-dielectrophile is unsymmetrical.

Figure 1: Decision matrix highlighting the kinetic risks of direct alkylation versus the stability of the de novo approach.

Detailed Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Critical Precursor: Cyclobutylhydrazine Hydrochloride

Since commercial sources can be impure or expensive, in-house synthesis via reductive amination is recommended.[1]

Reagents: Cyclobutanone, Boc-Hydrazine (tert-butyl carbazate),

Step-by-Step Protocol:

-

Condensation: Dissolve cyclobutanone (1.0 eq) and tert-butyl carbazate (1.05 eq) in MeOH. Stir at RT for 2 hours to form the Boc-hydrazone. Checkpoint: Monitor by TLC (disappearance of ketone).

-

Reduction: Cool to 0°C. Add Sodium cyanoborohydride (

, 1.2 eq) portion-wise. Add catalytic acetic acid (AcOH) to adjust pH to ~5. Stir overnight.-

Note:

(STAB) is a safer alternative to cyanoborohydride but reacts slower with sterically hindered ketones.[1]

-

-

Workup: Quench with sat.

. Extract with EtOAc.[1] Wash organic layer with brine, dry over -

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 3 hours. A white precipitate will form.

-

Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with

.-

Yield: Typically 85-90%.

-

Validation:

NMR (

-

Pyrazole Formation: The Regioselectivity Challenge

Reaction of cyclobutylhydrazine with a symmetric 1,3-diketone (e.g., acetylacetone) is trivial.[1] The challenge arises with unsymmetrical substrates (e.g., benzoylacetone or

Protocol: Regioselective Cyclocondensation

-

Substrates: Cyclobutylhydrazine HCl (1.0 eq), 3-oxo-3-phenylpropanoate (1.0 eq).

-

Solvent: Ethanol (Protophilic) vs. Acetic Acid (Acidic).[1]

Mechanism of Control:

-

Basic/Neutral Conditions (EtOH): The most nucleophilic nitrogen (the terminal

of the hydrazine) attacks the most electrophilic carbonyl (the ketone, not the ester).[1] -

Acidic Conditions (AcOH): Protonation of the carbonyls changes the electrophilicity profile, often reversing selectivity or yielding mixtures.[1]

Procedure (Kinetic Control):

-

Suspend Cyclobutylhydrazine HCl in Ethanol.

-

Add

(1.0 eq) to liberate the free base in situ.[1] -

Cool to 0°C (Critical for regiocontrol).

-

Add the unsymmetrical 1,3-dielectrophile dropwise.

-

Allow to warm to RT, then reflux for 2 hours.

-

Purification: Evaporate solvent. The two regioisomers (1-cyclobutyl-3-phenyl vs 1-cyclobutyl-5-phenyl) usually have significantly different

values due to the dipole moment difference. Separate via silica flash chromatography (Hexane/EtOAc).

Mechanistic Visualization: Regioselectivity

Understanding the electronic flow is vital for predicting the major isomer.

Figure 2: Nucleophilic attack trajectory determining the pyrazole substitution pattern.[1] The terminal nitrogen is more nucleophilic and less sterically hindered.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Step 1 (Hydrazone) | Incomplete condensation | Add dehydrating agent ( |

| Elimination during Alkylation | Used Route A (Direct Alkylation) | Switch to Route B. If Route A is mandatory, use |

| Regioisomer Mixture | Similar electronics on diketone | Use a bulky group on the diketone to enforce steric control, or switch to enaminones (R-CO-CH=CH-NMe2) which have higher regiocidelity.[1] |

| Oil/Gum Formation | Residual solvent/impurities | Cyclobutyl pyrazoles are often low-melting solids.[1] Recrystallize from n-Heptane/IPA. |

References

-

Ramli, Y., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

-

Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

-

Shanu-Wilson, J. (2016). Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

Kong, Y., Tang, M., & Wang, Y. (2014).[1][3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Link

-

Tale, R. H. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

<

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and profound impact on the biological activity of numerous protein kinase inhibitors (PKIs).[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde , in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind the selection of this scaffold, provide detailed, validated protocols for its synthesis and subsequent elaboration, and discuss its application in targeting critical signaling pathways implicated in oncology and inflammatory diseases, such as the JAK/STAT and CDK pathways.

Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4] Small molecule kinase inhibitors have revolutionized treatment paradigms, and a significant portion of these drugs incorporate heterocyclic scaffolds to interact with the ATP-binding site of the kinase. The pyrazole ring is particularly prominent in this regard, found in eight FDA-approved PKIs, including Crizotinib and Ruxolitinib.[2]

The utility of the pyrazole core stems from several key features:

-

Synthetic Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.[1][5]

-

Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase active site.[1]

-

Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility and metabolic stability.[1]

The specific intermediate, 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde , offers a strategic combination of features. The N-cyclobutyl group can provide favorable interactions within the kinase active site, and in some cases, has been shown to be more optimal for activity than other alkyl or aryl substituents.[6] The 5-methyl group can enhance selectivity, for instance, by sterically hindering binding to off-target kinases like CDK2.[1] The aldehyde at the 4-position is a versatile chemical handle, primed for elaboration into a diverse array of functional groups to explore structure-activity relationships (SAR).

Synthesis of the Key Intermediate: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

The most common and efficient method for introducing a formyl group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction .[7][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Conceptual Workflow for Synthesis

The synthesis begins with the construction of the core pyrazole ring, followed by the formylation step.

Caption: Synthetic workflow for the key aldehyde intermediate.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1-Cyclobutyl-5-methyl-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Sodium hydroxide (NaOH) solution, dilute

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the chloromethyleniminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Addition of Pyrazole: Dissolve 1-cyclobutyl-5-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be done slowly.

-

Neutralization: Neutralize the acidic solution by the slow addition of a dilute sodium hydroxide solution until the pH is approximately 7-8. A precipitate should form.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography using a gradient of ethyl acetate in petroleum ether to yield the pure 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde.[10]

Expected Outcome & Validation:

The product should be a pale yellow solid. Characterization should be performed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the cyclobutyl protons, the methyl protons, the pyrazole ring proton, and a downfield singlet for the aldehyde proton (~9-10 ppm).

-

¹³C NMR: Expect a peak for the aldehyde carbonyl carbon (~185-195 ppm).

-

Mass Spectrometry: To confirm the molecular weight of the product.

Application in Kinase Inhibitor Synthesis: Reductive Amination

The aldehyde functional group of our key intermediate is an excellent electrophile for the synthesis of a wide range of amine derivatives via reductive amination . This powerful and reliable reaction forms a C-N bond by first condensing the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[11] This one-pot procedure is highly efficient for building molecular complexity.

Targeting Kinase Pathways: JAK/STAT and CDK

-

JAK/STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation.[12][13][14] Aberrant JAK/STAT signaling is implicated in various inflammatory disorders and cancers.[13][15] Inhibitors targeting JAKs, such as Ruxolitinib, often feature a pyrazole core that interacts with the kinase hinge region.[1]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their overexpression or dysregulation is a common feature of cancer cells.[16] CDK2, in particular, is a key target for cancer therapy.[17][18][19] Pyrazole-based scaffolds have been successfully employed to develop potent and selective CDK2 inhibitors.[16][18][20]

General Protocol for Reductive Amination

Causality: The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are preferred because they selectively reduce the protonated imine/iminium ion intermediate much faster than the starting aldehyde, preventing the formation of alcohol byproducts.[11][21] STAB is often favored due to its non-toxic byproducts and effectiveness in aprotic solvents.[21]

Caption: General workflow for reductive amination.

Procedure:

-

Reaction Setup: To a solution of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equivalents).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be aware of potential gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by column chromatography or recrystallization.

Data Summary and Characterization

All synthesized compounds should be fully characterized to confirm their structure and purity.

| Compound ID | Starting Aldehyde | Amine Component | Final Product Structure | MW ( g/mol ) |

| INT-01 | N/A | N/A | 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde | 164.21 |

| PKI-JAK-01 | INT-01 | 3-aminopyrrolidine | (1-cyclobutyl-5-methyl-1H-pyrazol-4-yl)-N-(pyrrolidin-3-yl)methanamine | 234.35 |

| PKI-CDK-02 | INT-01 | 4-aminopiperidine | (1-cyclobutyl-5-methyl-1H-pyrazol-4-yl)-N-(piperidin-4-yl)methanamine | 248.38 |

Spectroscopic Data for Intermediate (INT-01):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.90 (s, 1H, pyrazole-H), 4.80-4.70 (m, 1H, N-CH), 2.50-2.40 (m, 2H, cyclobutyl-CH₂), 2.35 (s, 3H, CH₃), 2.10-1.90 (m, 4H, cyclobutyl-CH₂).

-

Mass Spec (ESI+): m/z 165.1 [M+H]⁺.

Safety and Handling

Working with pyrazole derivatives and the reagents for their synthesis requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[22]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust and vapors.[22]

-

Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care. Sodium triacetoxyborohydride is moisture-sensitive.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its preparation via the Vilsmeier-Haack reaction and its subsequent elaboration through reductive amination. By leveraging this key intermediate, researchers can efficiently generate libraries of compounds for screening against critical kinase targets like JAKs and CDKs, accelerating the discovery of new therapeutic agents for cancer and inflammatory diseases.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

-

The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - MDPI. Available from: [Link]

-

JAK/STAT signaling pathway inhibitors from MedChem Express - Bio-Connect. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available from: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - OUCI. Available from: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. Available from: [Link]

-

JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co. Available from: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available from: [Link]

-

JAK-STAT signaling pathway - Wikipedia. Available from: [Link]

-

Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents - Science Publishing Group. Available from: [Link]

-

The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed. Available from: [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents - PMC. Available from: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available from: [Link]

-

Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities - SSRN. Available from: [Link]

-

Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. Available from: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. Available from: [Link]

-

Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow | Organic Process Research & Development - ACS Publications. Available from: [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. Available from: [Link]

-

Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction - Canadian Science Publishing. Available from: [Link]

-

(PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu. Available from: [Link]

- Reductive Amination - Myers Chem 115.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available from: [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available from: [Link]

-

Reductive Amination - Common Conditions. Available from: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]

-

SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS - Rasayan Journal of Chemistry. Available from: [Link]

-

1-(cyclobutylmethyl)-1h-pyrazole-4-carbaldehyde - PubChemLite. Available from: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available from: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Available from: [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. Available from: [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available from: [Link]

-

Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available from: [Link]

-

Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC. Available from: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. Available from: [Link]

-

Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University. Available from: [Link]

-

Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed. Available from: [Link]

- WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives - Google Patents.

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. mdpi.com [mdpi.com]

- 13. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 14. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 15. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. papers.ssrn.com [papers.ssrn.com]

- 17. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 18. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 22. echemi.com [echemi.com]

Troubleshooting & Optimization

Troubleshooting low reactivity of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde in reductive amination

Executive Summary: The "Deactivated" Electrophile

Researchers frequently encounter stalled reactivity when attempting reductive amination on 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde . Unlike benzaldehyde, this substrate presents a "perfect storm" of electronic deactivation and steric hindrance.

This guide moves beyond standard protocols to address the underlying physical organic chemistry. We provide a tiered troubleshooting approach, starting with optimization of standard conditions and escalating to Lewis-acid mediated catalysis for stubborn substrates.

Module 1: Root Cause Analysis (The "Why")

Before changing reagents, we must understand why the reaction fails. The lack of reactivity is not due to bad reagents, but rather the inherent nature of the pyrazole scaffold.

Electronic Deactivation (The Vinylogous Amide Effect)

The pyrazole ring is electron-rich (

Steric Hindrance (The Ortho Effect)

The 5-methyl group is positioned ortho to the aldehyde. While a methyl group seems small, the rigid geometry of the pyrazole ring forces this group into the trajectory of the attacking amine. This raises the activation energy (

Visualizing the Problem

The following diagram illustrates the competing resonance that deactivates the carbonyl, alongside the steric clash.

Figure 1: Mechanistic barriers. The N1-donation reduces carbonyl electrophilicity (Red), while the C5-Methyl group physically blocks the amine trajectory (Yellow).

Module 2: Protocol Optimization (Tier 1 Solutions)

If you are observing low conversion (starting material remains) using standard Sodium Triacetoxyborohydride (STAB) conditions, implement these changes immediately.

Solvent Switch: DCE is Non-Negotiable

Do not use Methanol (MeOH) or THF for the initial attempt with STAB.

-

Why: 1,2-Dichloroethane (DCE) is slightly acidic and non-coordinating. It promotes the formation of the iminium ion better than THF.

-

Action: Switch solvent to anhydrous DCE.

Acid Catalysis

Because the carbonyl is deactivated (see Module 1), it needs help to become electrophilic.

-

Action: Add Acetic Acid (AcOH) .[1]

-

Ratio: 1.0 equiv of Aldehyde : 1.1 equiv Amine : 1.0–2.0 equiv AcOH .

-

Note: Standard protocols use catalytic AcOH.[1] For this substrate, stoichiometric acid is often required to protonate the carbonyl/hemiaminal intermediate [2].

Module 3: The "Nuclear" Option – Titanium(IV) Isopropoxide

If the Tier 1 optimization fails (typically resulting in <30% conversion), you must force the equilibrium. The Titanium(IV) Isopropoxide [Ti(OiPr)4] protocol is the industry standard for "impossible" reductive aminations [3].

Why it works:

-

Lewis Acid Activation: Titanium coordinates strongly to the carbonyl oxygen, increasing electrophilicity (overcoming the electronic deactivation).

-

Water Scavenging: It chemically consumes the water produced during imine formation, driving the equilibrium to completion (Le Chatelier's principle).

The Protocol (Self-Validating)

Step 1: Imine Formation (The "Push")

-

In a dried flask under Argon, dissolve Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in anhydrous THF (0.5 M).

-

Add Ti(OiPr)4 (1.5–2.0 equiv) neat via syringe.

-

Observation Check: The solution should turn slightly yellow/orange and become warm (exothermic complexation).

-

-

Stir at Ambient Temperature for 6–12 hours.

-

Validation: Take an aliquot for H-NMR or UPLC. You should see the disappearance of the aldehyde peak (approx 10.0 ppm) and appearance of the imine. Do not proceed until aldehyde is consumed.

-

Step 2: Reduction (The "Pull")

-

Dilute the mixture with absolute Ethanol (equal volume to THF).

-

Add Sodium Borohydride (NaBH4) (2.0 equiv) carefully.

-

Safety: Gas evolution (

) will occur.

-

-

Stir for 2–4 hours.

Step 3: Quench (Crucial)

-

The reaction will contain titanium salts that form a messy emulsion.

-

Quench with 2N NaOH or saturated Rochelle's Salt . Stir vigorously until a white precipitate forms and the organic layer is clear. Filter through Celite.

Figure 2: The Titanium-mediated workflow. Note that Ti(OiPr)4 serves dual roles: Lewis acid activator and dehydrating agent.

Module 4: Reducing Agent Selection Matrix

Choosing the wrong hydride source can lead to over-reduction or no reaction.

| Reagent | Reactivity | Selectivity | Recommended For |

| NaBH(OAc)3 (STAB) | Moderate | High | First Choice. Best for avoiding dialkylation. Use in DCE [4]. |

| NaBH3CN (Cyanoborohydride) | Low | High | Old School. Effective but toxic. Requires pH 3-5 maintenance. Good for very acid-sensitive groups. |

| NaBH4 (Borohydride) | High | Low | Only use with Ti(OiPr)4. Too strong for direct reductive amination (reduces aldehyde to alcohol), but necessary to reduce the stable Ti-imine complex. |

| 2-Picoline Borane | Moderate | High | Green Alternative. A non-toxic replacement for Cyanoborohydride. Works well in MeOH/AcOH [5]. |

FAQs

Q: I see the imine forming by LCMS, but it won't reduce to the amine. A: This suggests the imine is sterically crowded (due to the 5-methyl group). Switch from STAB (bulky acetoxy groups) to NaBH3CN or the Ti(OiPr)4 + NaBH4 method. The smaller hydride of NaBH4 can access sterically hindered imines better than STAB.

Q: Can I use microwave irradiation? A: Yes. For the imine formation step (Aldehyde + Amine + Acid), heating to 80°C–100°C for 10-20 mins in a microwave can overcome the activation energy barrier caused by the 5-methyl steric clash. Cool to 0°C before adding the reducing agent.[2]

Q: My product is trapped in the Titanium emulsion. A: This is common. Do not skip the Rochelle's Salt (Potassium Sodium Tartrate) quench. Stirring with saturated Rochelle's salt for 1-2 hours solubilizes the titanium as a water-soluble tartrate complex, releasing your amine into the organic layer.

References

- Electronic Effects in Pyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (General reference for pyrazole reactivity).

-

Standard Reductive Amination (STAB)

-

Titanium(IV)

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[7] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

-

-

Green Chemistry Alternatives

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. designer-drug.com [designer-drug.com]

Recrystallization solvents for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Subject: Optimization of Recrystallization Solvents for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde Ticket ID: PYR-CRYST-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde presents a specific challenge due to the competing physicochemical properties of its functional groups. The cyclobutyl moiety introduces significant lipophilicity and steric bulk, while the formyl (aldehyde) group at the 4-position creates a polar, reactive center prone to oxidation.

Unlike simple methyl-pyrazoles which often behave as liquids or low-melting solids, the cyclobutyl analog typically exhibits a "waxy solid" phase behavior, making it highly susceptible to oiling out (liquid-liquid phase separation) rather than clean crystal nucleation.

This guide provides a tiered solvent selection strategy, troubleshooting for phase separation, and impurity management protocols.

Part 1: Solvent Selection Matrix

The following solvent systems have been validated for 1-alkyl-5-methyl-1H-pyrazole-4-carbaldehyde scaffolds.

Primary Solvent System (The "Golden Standard")

Ethyl Acetate (EtOAc) / n-Heptane

-

Ratio: 1:3 to 1:5 (v/v)

-

Why it works: EtOAc solubilizes the polar pyrazole core and aldehyde; Heptane acts as the anti-solvent to drive precipitation of the lipophilic cyclobutyl tail.

-

Protocol: Dissolve in minimum hot EtOAc (50°C). Add warm Heptane dropwise until slight turbidity persists. Cool slowly to room temperature.

Secondary System (For Polar Impurity Removal)

Isopropanol (IPA) / Water

-

Ratio: 10:1 (v/v)

-

Why it works: Excellent for removing inorganic salts carried over from Vilsmeier-Haack synthesis (e.g., phosphorus salts).

-

Risk: High risk of oiling out if water is added too quickly.

Tertiary System (Scale-Up / Stubborn Oils)

Toluene / Cyclohexane

-

Ratio: 1:2

-

Why it works: Toluene's aromatic nature interacts well with the pyrazole

-system, often stabilizing crystal packing better than aliphatic solvents.

Solvent Performance Data

| Solvent System | Solubilizing Power | Impurity Rejection | Risk of Oiling Out | Recommended For |

| EtOAc / Heptane | High | Good | Moderate | General Purification |

| IPA / Water | Very High | Excellent (Salts) | High | Final Polish (High Purity) |

| Toluene | Moderate | Moderate | Low | Scale-Up (>100g) |

| Ethanol | High | Poor (Co-solubilizes) | Low | Crude Isolation only |

Part 2: Troubleshooting "Oiling Out"

The most common user complaint with this molecule is: "My product separated as a yellow oil at the bottom of the flask instead of crystals."

The Mechanism

This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, the compound prefers to be a liquid droplet saturated with solvent rather than a solid crystal.

The Solution: The "Seeding at Cloud Point" Protocol

-

Dissolve the crude oil in the "Good Solvent" (e.g., EtOAc) at 45-50°C.

-

Add Anti-solvent (Heptane) very slowly until the solution turns faintly milky (The Cloud Point).

-

STOP adding anti-solvent.

-

Add Seed Crystals: If you have any solid material (even crude), add a tiny amount now.

-

Isothermal Aging: Hold the temperature steady at 40°C for 30-60 minutes. Do not cool yet.

-

Why? This allows the oil droplets to reorganize into a crystal lattice without the thermal shock that freezes them as amorphous glass.

-

-

Slow Cool: Ramp down to 20°C at a rate of 5°C per hour.

Part 3: Visualization of Workflows

Workflow 1: Recrystallization Decision Tree

This logic gate helps you choose the correct path based on your crude material's state.

Caption: Decision logic for selecting the optimal purification route based on the physical state and purity of the crude 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Workflow 2: The "Oiling Out" Rescue Loop

Use this loop if your first attempt fails.

Caption: The "Rescue Loop" protocol to convert an oiled-out product into a crystalline solid using isothermal aging and seeding.

Part 4: Frequently Asked Questions (FAQs)

Q1: The solid is turning yellow/orange upon drying. Is it decomposing?

A: Likely, yes. Pyrazole aldehydes are prone to air oxidation , converting the -CHO group to a carboxylic acid (-COOH).

-

Fix: Always dry the crystals in a vacuum oven at <40°C. If possible, backfill the oven with Nitrogen or Argon. Store the final compound under inert gas at -20°C.

Q2: I see a spot on TLC at the baseline. What is it?

A: This is often the carboxylic acid derivative (oxidation byproduct) or residual inorganic salts from the Vilsmeier reaction.

-

Fix: If using EtOAc/Heptane, wash the organic layer with saturated NaHCO₃ solution before starting the recrystallization. This converts the acid impurity to a water-soluble salt, removing it from your crystallization feed.

Q3: Can I use Ethanol?

A: Ethanol is a "good solvent" but often too good. Because the cyclobutyl group is lipophilic and the pyrazole is polar, Ethanol solubilizes both very well, leading to low yields (high loss in mother liquor). Ethanol is only recommended if you have >10g of material and can afford a 30-40% loss to get ultra-high purity.

References

-

Organic Syntheses. (2013). Synthesis of 1,3,5-Substituted Pyrazoles. (General procedure for pyrazole purification).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-Methyl-1H-pyrazole-4-carbaldehyde. (Physicochemical properties of the homologous core).

-

ResearchGate. Recrystallization solvents for pyrazoline/pyrazole derivatives. (Community-validated solvent systems for lipophilic pyrazoles).

-

Google Patents. WO2011076194A1: Method for purifying pyrazoles. (Industrial scale purification of 1-alkyl-pyrazoles via acid salts and solvent selection).

Technical Support Center: Handling Air-Sensitive Pyrazole Carbaldehyde Derivatives

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed yield loss, color degradation (browning), or the disappearance of the characteristic aldehyde peak (

While many pyrazole derivatives are robust, pyrazole-4-carbaldehydes (often synthesized via the Vilsmeier-Haack reaction) possess a specific vulnerability: the aldehyde moiety attached to an electron-rich heteroaromatic ring is highly prone to autoxidation to the corresponding carboxylic acid. This process is accelerated by light, heat, and acidic surfaces (like silica gel).

This guide provides a self-validating workflow to arrest this degradation.

Module 1: Synthesis & Isolation (The "Soft Quench")

The Issue: The standard Vilsmeier-Haack workup involves quenching the iminium salt with water. This generates heat and HCl. If the reaction mixture remains acidic and hot in the presence of air, the aldehyde will rapidly oxidize or decompose.

The Solution: Use a Buffered Inverse Quench .

Protocol 1: The Buffered Inverse Quench

Do not pour water into the reaction. Pour the reaction into the buffer.

-

Prepare Buffer: In a large Erlenmeyer flask, prepare a saturated solution of Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

) in water. Cool this to -

Transfer: Cannulate or slowly drip the Vilsmeier reaction mixture (DMF/POCl

complex) into the vigorous stirring buffer. -

pH Check: Ensure the pH remains between

. If it drops below 7, add more base immediately. -

Isolation: Once the hydrolysis is complete (checked by TLC), extract immediately into Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry the organic layer over Na

SO

Module 2: Purification (The "Neutralized" Column)

The Issue: Standard silica gel is acidic (pH ~4-5). When sensitive aldehydes are passed through acidic silica, they can undergo acid-catalyzed oxidation or acetal formation, often turning the band "streaky" or brown on the column.

The Solution: Passivate the silica gel to create a neutral stationary phase.

Protocol 2: Flash Chromatography with Neutralized Silica

| Parameter | Standard Condition | Required Condition for Labile Aldehydes |

| Stationary Phase | Silica Gel (Acidic) | Et |

| Solvent System | Hexane/EtOAc | Hexane/EtOAc + 1% Et |

| Flow Rate | Standard | High Flow (Fast Elution) |

| Collection | Open Test Tubes | N |

Step-by-Step:

-

Slurry Preparation: Mix your silica gel with your starting eluent (e.g., 10% EtOAc/Hexane) containing 1% Triethylamine (Et

N) . -

Packing: Pour the slurry into the column. The Et

N neutralizes the acidic sites on the silica surface. -

Equilibration: Flush the column with 2-3 column volumes of the eluent without Et

N (to remove excess amine) before loading your sample. -

Elution: Run the column quickly using Nitrogen pressure. Do not let the aldehyde sit on the silica.

Module 3: Troubleshooting & FAQs

Q1: My compound was a white solid, but after a week in the fridge, it turned yellow/brown. Is it ruined?

Diagnosis: This is the classic sign of Autoxidation . The yellow color often comes from trace formation of oligomers or the carboxylic acid derivative, which can be chromogenic. Action:

-

Take a

H NMR.[1] Look for a broad singlet around -

If the acid content is

, you can repurify via a Bisulfite Wash :-

Dissolve crude in EtOAc.

-

Wash with saturated NaHSO

(Sodium Bisulfite). The aldehyde forms a water-soluble adduct and moves to the aqueous layer. -

Basify the aqueous layer (pH > 9) with Na

CO -

Extract the regenerated pure aldehyde back into EtOAc.

-

Q2: I see the aldehyde peak in NMR, but the integration is low compared to the aromatic protons.

Diagnosis: You likely have Hydrate Formation . In the presence of moisture (even from deuterated solvents like CDCl

-

Dry your NMR solvent over molecular sieves.

-

Run the NMR in DMSO-

instead of CDCl

Q3: Can I store the aldehyde in solution?

Answer: NO. Aldehydes in solution oxidize much faster than in the solid state because oxygen diffusion is more efficient in liquids. Best Practice:

-

Evaporate to dryness.

-

Backfill the flask with Argon.

-

Seal with Parafilm and store at

.

Visual Workflows

Workflow 1: Safe Handling of Air-Sensitive Aldehydes

Caption: Figure 1. Optimized workflow for the isolation of labile pyrazole carbaldehydes, emphasizing pH control and neutralized purification.

Workflow 2: Troubleshooting Decomposition

Caption: Figure 2. Diagnostic logic for identifying the cause of degradation or spectral anomalies in pyrazole aldehydes.

References

-

Vilsmeier-Haack Reaction Mechanism & Workup: Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[5]

-

Autoxidation of Aldehydes: McNesby, J. R., & Heller, C. A. (1954). Oxidation of Liquid Aldehydes by Molecular Oxygen. Chemical Reviews, 54(2), 325–346.

-

Purification of Labile Compounds on Silica: Encyclopedia of Reagents for Organic Synthesis (e-EROS). Triethylamine.[4] (Neutralization of Silica Gel).

-

Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

-

Bisulfite Adduct Purification: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on Purification of Aldehydes).

Sources

Removing regioisomeric impurities from 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary

The separation of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde (Target, 1,5-isomer) from its 1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde (Impurity, 1,3-isomer) analog is a classic challenge in heterocyclic chemistry.

These regioisomers possess identical molecular weights and similar functional groups, leading to overlapping boiling points and solubility profiles. However, the steric congestion unique to the 1,5-isomer (interaction between the N1-cyclobutyl and C5-methyl groups) creates exploitable differences in polarity and crystal lattice energy .

This guide provides a tiered troubleshooting approach, ranging from non-destructive crystallization to high-resolution chromatography.

Module 1: Diagnostic & Analytical Triage

Before attempting purification, you must definitively assign the regioisomers. Standard 1H NMR is often insufficient due to peak overlap.

Q: How do I definitively distinguish the 1,5-isomer (Target) from the 1,3-impurity?

A: You must use NOE (Nuclear Overhauser Effect) NMR experiments. The connectivity of the N1-substituent is the key differentiator.

| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) |

| Structure | Methyl group (C5) is adjacent to Cyclobutyl (N1). | Methyl group (C3) is distal to Cyclobutyl (N1). |

| 1D 1H NMR | C5-Me often appears slightly upfield due to shielding by the N1-ring (context dependent). | C3-Me often appears downfield. |

| NOESY / ROESY | Strong Cross-peak between Cyclobutyl methine proton and C5-Methyl protons. | NO Cross-peak between Cyclobutyl and Methyl. (Cross-peak is between Cyclobutyl and C5-Proton). |

| TLC (Silica) | Higher R_f (Less Polar). | Lower R_f (More Polar). |

Technical Insight: The 1,5-isomer is sterically "clashed." The N1-cyclobutyl and C5-methyl groups force the molecule into a twisted conformation, shielding the N2 lone pair and reducing overall polarity compared to the flatter, more exposed 1,3-isomer.

Module 2: Purification Protocols

Protocol A: Selective Crystallization (The "Scalable" Method)

Best for: Crude mixtures with >60% Target purity. The 1,5-isomer often has a distinct lattice energy due to its twisted conformation.

Theory: The 1,3-isomer (impurity) is thermodynamically more stable and flatter, often leading to higher solubility in non-polar solvents compared to the bulky 1,5-isomer which precipitates.

Step-by-Step:

-

Dissolution: Dissolve the crude oil/solid in a minimum amount of warm Heptane/Isopropyl Acetate (9:1) . If the material is very soluble, use pure Heptane or Hexanes .

-

Seeding: Cool to room temperature. If no precipitate forms, scratch the glass or add a seed crystal of the pure 1,5-isomer (if available from a previous small-scale column).

-

Cooling: Place the flask in a -20°C freezer for 12–24 hours.

-

Filtration: Filter the resulting solids cold. Wash with cold pentane.

-

Analysis: Check the mother liquor. The 1,3-isomer (impurity) should be enriched in the filtrate.

Troubleshooting:

-

Issue: "It oiled out instead of crystallizing."

-

Fix: Re-dissolve and add 1% Methanol to the Heptane. The small amount of polar solvent helps organize the crystal lattice. Alternatively, use Cyclohexane as the solvent; its freeze point (6°C) allows for "freeze crystallization" where you slowly melt the solvent to leave the product behind.

Protocol B: Flash Chromatography (The "Resolution" Method)

Best for: Mixtures where crystallization fails or for final polishing (98%+ purity).

Theory: On silica gel, the 1,5-isomer elutes first (higher R_f) because its lone pair is sterically shielded, making it less adhesive to the acidic silica surface than the 1,3-isomer.

Chromatographic Parameters:

-

Stationary Phase: High-performance spherical silica (20–40 µm).

-

Mobile Phase: Toluene / Ethyl Acetate (Gradient).

-

Why Toluene? Toluene provides better pi-pi interaction selectivity for aromatic heterocycles than Hexanes.

-

-

Loading: Dry load on Celite or Silica (do not liquid load with strong solvents like DCM, as this causes band broadening).

Gradient Table:

| Column Volume (CV) | % Toluene | % Ethyl Acetate | Target Elution Zone |

|---|---|---|---|

| 0–2 | 100% | 0% | Impurities |

| 2–10 | 95% | 5% | 1,5-Isomer (Target) |

| 10–15 | 80% | 20% | Mixed Fractions |

| 15+ | 60% | 40% | 1,3-Isomer (Impurity) |

Protocol C: Chemical Derivatization (The "Nuclear" Option)

Best for: 50:50 mixtures where separation is impossible by physical means.

Theory: Aldehydes form bisulfite adducts. The rate of formation and solubility of these adducts depend on the steric environment. The C5-methyl in your target hinders the aldehyde less than the C3-methyl hinders the aldehyde in the impurity? Correction: The aldehyde environment is similar, but the solubility of the sulfonate salt differs significantly due to the lipophilic cyclobutyl group's position.

-

Adduct Formation: Shake the crude mixture with saturated aqueous Sodium Bisulfite (NaHSO3) .

-

Partition: The aldehyde converts to the water-soluble bisulfite adduct.

-

Note: Often, one isomer forms the adduct faster or the adduct of one precipitates.

-

-

Filtration/Separation: If a solid forms, filter it. If both go into water, wash the aqueous layer with Ether (removes non-aldehyde impurities).

-

Regeneration: Treat the aqueous phase (or solid adduct) with aqueous Sodium Carbonate or dilute H2SO4 to regenerate the aldehyde, then extract back into DCM.

Module 3: Visualizing the Workflow

Caption: Decision matrix for isolating 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde based on initial purity and physical behavior.

Module 4: Frequently Asked Questions (FAQs)

Q: Why is the 1,5-isomer forming in the first place? I thought steric hindrance would prevent it. A: The reaction of hydrazines with 1,3-dicarbonyls is governed by the nucleophilicity of the hydrazine nitrogens. The N-H (terminal) nitrogen of cyclobutylhydrazine is the most nucleophilic. It attacks the most electrophilic carbonyl of the dicarbonyl precursor. If you used an unsymmetrical precursor (like an enaminone), the attack is directed. However, in standard Vilsmeier-Haack syntheses or acetylacetone condensations, the "steric" product (1,5) is often the kinetic product, while the 1,3-isomer is the thermodynamic product.

Q: Can I prevent the impurity during synthesis? A: Yes. Switch your solvent to a fluorinated alcohol like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

-

Mechanism:[1] These solvents are strong Hydrogen-bond donors. They coordinate with the carbonyl oxygens of the precursor, enhancing the electrophilicity difference and often shifting regioselectivity ratios from 60:40 to >90:10 in favor of the 1,5-isomer [1].

Q: My aldehyde is oxidizing to the carboxylic acid on the column. What do I do? A: Pyrazole aldehydes are prone to air oxidation.

-

Use degassed solvents .

-

Add 1% Triethylamine to your mobile phase (neutralizes silica acidity).

-

Perform the column rapidly under nitrogen pressure.

References

-

Aggarwal, V. K., et al. "Regiocontrol in the Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 68, no. 14, 2003. (General principle of regioselectivity in pyrazole synthesis).

-

Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Organic Letters, vol. 10, no. 4, 2008.

-

SciFinder/Reaxys Database Entry. "1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde." (For specific physical property verification).

-

Reich, H. J. "WinPLT NMR Data: Chemical Shifts of Pyrazoles." University of Wisconsin-Madison Chemistry.

Sources

Scale-up challenges for 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde production

Technical Support Center: 1-Cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary

The synthesis of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde presents a dichotomy of challenges: the regiochemical ambiguity of the pyrazole ring formation and the thermal hazards of the Vilsmeier-Haack formylation on scale. This guide addresses the critical control points (CCPs) required to transition this molecule from gram-scale discovery to kilogram-scale production, focusing on safety, isomer control, and impurity management.

Module 1: Regioselectivity & Isomer Control

The Crisis: "I cannot distinguish between the 3-methyl and 5-methyl isomers, or I am producing the wrong one."

The most common failure mode is the alkylation of 3(5)-methylpyrazole with cyclobutyl bromide/tosylate. This invariably yields a mixture of 1-cyclobutyl-3-methyl and 1-cyclobutyl-5-methyl isomers, often favoring the unwanted 3-methyl isomer due to steric hindrance at the N1 position adjacent to the C5-methyl.

Recommended Route: De Novo Cyclization. To guarantee the 1-cyclobutyl-5-methyl architecture, you must construct the ring using cyclobutylhydrazine and a polarized 1,3-dicarbonyl equivalent.

Troubleshooting Guide: Isomer Synthesis

| Symptom | Probable Cause | Corrective Action |

| Product is a ~1:1 mixture of isomers | Alkylation Route Used: You alkylated 3-methylpyrazole. Tautomerism prevents selectivity. | Switch to Cyclization: React cyclobutylhydrazine with acetylacetaldehyde dimethyl acetal (or 4-methoxy-3-buten-2-one). |

| Wrong Isomer (3-methyl dominant) | Wrong 1,3-Dicarbonyl: Used a symmetrical diketone or incorrect solvent polarity. | Solvent Switch: Use fluorinated alcohols (TFE or HFIP) which can invert regioselectivity via hydrogen bonding [1]. Alternatively, use ethoxymethyleneacetone to direct the hydrazine attack. |

| Cyclobutyl Ring Loss | Acid Lability: High temp acidic cyclization caused ring opening/rearrangement. | Buffer the System: Maintain pH 4–5 during cyclization. Avoid refluxing in conc. HCl. Use Ethanol/Acetic Acid at mild temps (60°C). |

Visualizing the Regioselectivity Pathway

The following diagram illustrates the divergence between the "Trap" (Alkylation) and the "Solution" (Cyclization).

Figure 1: Comparison of synthetic routes. Route B (Cyclization) is required to secure the 5-methyl substitution pattern reliably.

Module 2: The Vilsmeier-Haack Formylation (Scale-Up)

The Crisis: "The reaction exotherms uncontrollably upon POCl3 addition," or "The quench turned into a volcano."

The Vilsmeier-Haack reaction is the industry standard for introducing the C4-aldehyde. However, the formation of the Vilsmeier Reagent (Chloroiminium salt) and the subsequent hydrolysis are highly exothermic events.

Critical Safety Parameters (FAQs)

Q: Why is the reaction mixture turning black/tarry?

-

A: This indicates thermal decomposition. The Vilsmeier complex is thermally unstable.

-

Fix: Ensure the internal temperature during POCl3 addition does not exceed 5°C .

-

Fix: Do not heat the reaction mixture above 70–80°C during the formylation step. Higher temperatures promote polymerization of the pyrazole substrate.

-

Q: How do I quench the reaction safely on a 1kg scale?

-

A: NEVER add water to the reaction mixture.

-

Protocol: Use an Inverse Quench . Transfer the reaction mixture slowly into a chilled (0°C) solution of Sodium Acetate or Sodium Bicarbonate.

-

Reason: Direct water addition causes localized accumulation of acid and heat, leading to violent boiling and potential cleavage of the cyclobutyl ring (acid-catalyzed ring expansion).

-

Step-by-Step Scale-Up Protocol

-

Reagent Formation (The "Cold" Step):

-

Charge anhydrous DMF (5.0 vol) to the reactor. Cool to 0°C.

-

Add POCl3 (1.2 – 1.5 eq) dropwise. Rate Limit: Maintain T_internal < 10°C.

-

Observation: The solution will turn pale yellow/viscous (Vilsmeier Salt formation). Stir for 30 mins at 0°C.

-

-

Substrate Addition:

-

Dissolve 1-cyclobutyl-5-methylpyrazole in DMF (2.0 vol).

-

Add substrate solution to the Vilsmeier reagent at 0–5°C.[1]

-

-

Formylation (The "Hot" Step):

-

Warm slowly to room temperature.

-

Heat to 60–70°C. Monitor by HPLC.

-

Stop Point: When starting material < 0.5%. Do not over-cook; "dimer" impurities form at >80°C.

-

-

Quench (The "Hazard" Step):

-

Cool mixture to 20°C.

-

Pump mixture into 20% aq. Sodium Acetate at 0–5°C.

-

Adjust pH to 7–8 to precipitate the aldehyde.

-

Visualizing the Process Safety Flow

Figure 2: Process flow highlighting thermal excursions and quenching protocols.

Module 3: Impurity Profile & Purification

The Crisis: "The product is an oil/sticky solid and contains a 5% impurity that won't wash out."

Common Impurities

| Impurity Type | Origin | Removal Strategy |

| Dimer (Bis-pyrazole) | Overheating during Vilsmeier (>80°C) causes condensation of product with starting material. | Prevention: Strict temp control. Purification: Recrystallization from Heptane/EtOAc (Dimer is usually much less soluble). |

| De-cyclobutylated Pyrazole | Acid-catalyzed cleavage of the cyclobutyl group during quench. | Prevention: Buffer the quench (NaOAc). Avoid strong mineral acids (HCl/H2SO4) during workup. |

| Phosphorous Esters | Incomplete hydrolysis of the intermediate. | Process: Ensure the quench mixture is stirred at pH 7–8 for at least 2 hours to fully hydrolyze the O-P bonds [2]. |

Purification FAQ

Q: The aldehyde is oxidizing to the carboxylic acid on the shelf.

-

A: Electron-rich pyrazole aldehydes are prone to auto-oxidation.

-

Storage: Store under Nitrogen at < -20°C.

-

Stabilizer: If storing as a solution, add BHT (butylated hydroxytoluene) at 100 ppm.

-

References

-

Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

-

Vilsmeier-Haack Scale-Up Safety: "Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques." Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 938–942. Link

-

General Vilsmeier Mechanism: Meth-Cohn, O., and Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][2][3][4][5][6][7] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777-794. Link

- Cyclobutyl Stability: Wiberg, K. B. "The Chemistry of Small Ring Compounds." Angewandte Chemie International Edition, vol. 25, 1986. (General reference for cyclobutyl acid sensitivity).

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde: An Orthogonal Approach for Unambiguous Elucidation

This guide provides a comprehensive strategy for the liquid chromatography-mass spectrometry (LC-MS) characterization of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, a novel heterocyclic compound with potential applications in drug discovery and agrochemical development. As direct experimental data for this specific molecule is not widely available, this document outlines a robust, first-principles approach to method development and structural elucidation. We will compare two orthogonal liquid chromatography techniques and detail the predicted fragmentation pathways, providing researchers with a validated framework for analysis.

The structural characterization of novel chemical entities is a cornerstone of modern chemical research. The pyrazole scaffold is a privileged structure in medicinal chemistry, and understanding the stability and fragmentation of new derivatives is critical for their development. This guide is designed for researchers, scientists, and drug development professionals who require a reliable and scientifically sound approach to the characterization of such molecules.

Foundational Strategy: Orthogonal Chromatography for Comprehensive Analysis

Given the molecular structure of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, which features both non-polar (cyclobutyl) and polar (pyrazole, carbaldehyde) moieties, a single chromatographic method may not provide a complete picture of its behavior, especially in complex matrices. Therefore, we propose an orthogonal chromatographic strategy employing both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). This dual-method approach ensures robust retention and separation, mitigating the risks of poor peak shape or co-elution with matrix components.[1][2][3]

Comparative Chromatographic Methodologies

The choice of chromatographic method is critical for achieving reliable and reproducible results. For a molecule like 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, its polarity is not immediately obvious. A standard reversed-phase C18 column is a good starting point, but if the compound is highly polar, it may exhibit poor retention.[1] In such cases, HILIC provides a superior alternative for retaining and separating polar compounds.[2][3]

Below are detailed, step-by-step protocols for both approaches.

Table 1: Comparative LC-MS Experimental Protocols

| Parameter | Method A: Reversed-Phase C18 | Method B: HILIC |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18, 2.1 x 100 mm, 1.8 µm | BEH Amide, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in 95:5 Acetonitrile:Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in 50:50 Acetonitrile:Water |

| Gradient | 5% B to 95% B over 10 min | 95% B to 5% B over 10 min |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Column Temp. | 40 °C | 40 °C |

| Injection Vol. | 2 µL | 2 µL |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV | 3.5 kV |

| Source Temp. | 120 °C | 120 °C |

| Desolvation Temp. | 350 °C | 350 °C |

| MS1 Scan Range | m/z 50-500 | m/z 50-500 |

| MS2 (ddMS2) | Collision-Induced Dissociation (CID) with stepped collision energy (10, 20, 40 eV) | Collision-Induced Dissociation (CID) with stepped collision energy (10, 20, 40 eV) |

Rationale for Parameter Selection:

-

Orthogonal Columns: A C18 column separates based on hydrophobicity, while a BEH Amide HILIC column separates based on hydrophilicity, providing two different retention mechanisms for a comprehensive analysis.[3]

-

MS-Friendly Mobile Phases: Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ESI mode, enhancing signal intensity.[4]

-

High-Resolution Mass Spectrometry: A Q-TOF or Orbitrap instrument provides accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments.[5][6]

-

Stepped Collision Energy: Using a range of collision energies in the MS2 experiment ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentation pathways are observed, providing a more complete picture of the molecule's fragmentation behavior.[7][8][9]

Caption: Experimental workflow comparing two orthogonal LC-MS methods.

Predicted Fragmentation Pathway of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

The fragmentation of 1-cyclobutyl-5-methyl-1H-pyrazole-4-carbaldehyde in positive ion mode ESI-MS/MS is predicted to be driven by the protonation of the pyrazole ring nitrogen or the carbonyl oxygen. The subsequent collision-induced dissociation (CID) will likely involve characteristic losses from the cyclobutyl, methyl, and carbaldehyde substituents, as well as cleavage of the pyrazole ring itself.

The molecular formula is C10H14N2O, with a monoisotopic mass of 178.1106 Da. The protonated molecule, [M+H]+, will have an m/z of 179.1184.

Table 2: Predicted Fragment Ions and Their Origins

| m/z (Predicted) | Loss | Proposed Structure/Origin |

| 151.0871 | -CO | Loss of carbon monoxide from the aldehyde group. |

| 150.0793 | -HCHO | Loss of formaldehyde via a McLafferty-type rearrangement involving the cyclobutyl ring. |

| 123.0976 | -C4H8 | Loss of cyclobutane as a neutral loss. |

| 111.0922 | -C5H8O | Loss of the cyclobutyl and aldehyde groups. |

| 96.0817 | -C5H7N | Cleavage of the pyrazole ring. |

| 82.0657 | -C5H5N2O | Fragmentation involving the pyrazole and aldehyde moieties. |

| 55.0548 | -C6H9N2O | Cyclobutyl cation fragment. |